Dipotassium phenyl phosphate

X-ray crystallography solid-state structure quality assurance

Dipotassium phenyl phosphate (CAS 32348-89-3) is the dipotassium salt of monophenyl phosphate, belonging to the aryl phosphate monoester class of organophosphorus compounds. With molecular formula C₆H₅K₂O₄P and molecular weight 250.27 g/mol (anhydrous), it is a white to colorless solid with high aqueous solubility.

Molecular Formula C6H5K2O4P
Molecular Weight 250.27 g/mol
CAS No. 32348-89-3
Cat. No. B12649824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDipotassium phenyl phosphate
CAS32348-89-3
Molecular FormulaC6H5K2O4P
Molecular Weight250.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OP(=O)([O-])[O-].[K+].[K+]
InChIInChI=1S/C6H7O4P.2K/c7-11(8,9)10-6-4-2-1-3-5-6;;/h1-5H,(H2,7,8,9);;/q;2*+1/p-2
InChIKeyDVXOPOCXFDGNKS-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dipotassium Phenyl Phosphate (CAS 32348-89-3): Procurement-Grade Overview of an Aryl Phosphatase Substrate with Defined Counterion Composition


Dipotassium phenyl phosphate (CAS 32348-89-3) is the dipotassium salt of monophenyl phosphate, belonging to the aryl phosphate monoester class of organophosphorus compounds [1]. With molecular formula C₆H₅K₂O₄P and molecular weight 250.27 g/mol (anhydrous), it is a white to colorless solid with high aqueous solubility . The compound serves as a non-chromogenic substrate for acid and alkaline phosphatases (EC 3.1.3.1, EC 3.1.3.2), yielding phenol and inorganic phosphate upon enzymatic hydrolysis, with detection via colorimetric reaction of liberated phenol (e.g., 4-aminoantipyrine or Gibbs reagent) [1]. Its crystal structure as the sesquihydrate has been definitively solved by single-crystal X-ray diffraction, making it one of only three phenyl phosphate salts with inorganic cations to be structurally characterized [2].

Why Dipotassium Phenyl Phosphate Cannot Be Generically Substituted by Disodium Phenyl Phosphate or p-Nitrophenyl Phosphate


Substituting dipotassium phenyl phosphate with its disodium congener (CAS 3279-54-7) or with p-nitrophenyl phosphate (pNPP, CAS 4264-83-9) introduces quantifiable differences in molecular weight, counterion identity, enzyme kinetic parameters, and physical handling properties that directly affect experimental reproducibility and regulatory compliance. The dipotassium salt delivers a 14.8% higher formula weight per mole of phenyl phosphate dianion versus the disodium salt, altering gravimetric solution preparation . Critically, the K⁺ versus Na⁺ counterion distinction matters in biochemical systems where monovalent cation identity modulates enzyme activity—a consideration that is invisible when procuring solely by the 'phenyl phosphate' anion designation. Furthermore, phenyl phosphate and pNPP are not kinetically interchangeable: comparative acid phosphatase kinetics reveal a 1.43-fold difference in Km and distinct catalytic efficiency ratios (kcat/Km) between the two substrates, meaning an assay calibrated for one cannot accept the other without revalidation [1]. These are not trivial formulation differences; they represent measurable, experimentally consequential variables that make informed salt-form selection a prerequisite for reproducible science.

Product-Specific Quantitative Differentiation Evidence for Dipotassium Phenyl Phosphate (CAS 32348-89-3) Versus Closest Analogues


Single-Crystal X-Ray Structural Characterization: Definitive Molecular Geometry Exists for the Dipotassium Salt but Not for the Disodium Congener

Dipotassium phenyl phosphate sesquihydrate (K₂C₆H₅PO₄·1.5H₂O) is one of only three phenyl phosphate salts with inorganic cations whose crystal and molecular structure has been solved by single-crystal X-ray diffraction, as reported by Caughlan and Mazhar-ul-Haque in Inorganic Chemistry (1967) [1]. The disodium phenyl phosphate salt has no equivalent published single-crystal structure in the crystallographic literature, leaving its solid-state molecular geometry uncharacterized at the atomic level [2]. The dipotassium salt structure provides definitive P–O bond lengths, O–P–O bond angles, and potassium cation coordination geometry within the crystal lattice, enabling users to verify batch identity against a known crystallographic unit cell and to interpret solid-state stability and dissolution behavior from first-principles structural data.

X-ray crystallography solid-state structure quality assurance

Acid Phosphatase Kinetic Parameters: Quantitative Head-to-Head Substrate Comparison with p-Nitrophenyl Phosphate

In a direct head-to-head kinetic comparison under identical assay conditions (37°C, pH 5.0, 100 mM sodium acetate buffer, enzyme at 25 mU mL⁻¹), phenyl phosphate and p-nitrophenyl phosphate (pNPP) were evaluated as substrates for the same acid phosphatase preparation [1]. Phenyl phosphate exhibited a Km of 177 ± 1.3 μM compared to 124 ± 3.9 μM for pNPP—a 1.43-fold higher Michaelis constant indicating moderately lower apparent binding affinity. However, the turnover numbers were essentially identical: kcat = 36 ± 1.7 s⁻¹ for phenyl phosphate versus 35 ± 0.9 s⁻¹ for pNPP (ratio = 1.03). The resulting catalytic efficiency (kcat/Km) for phenyl phosphate was 203,390 M⁻¹s⁻¹, representing 72% of the pNPP value (282,258 M⁻¹s⁻¹). This near-identical kcat but moderately reduced catalytic efficiency positions phenyl phosphate as a viable non-chromogenic alternative substrate where direct phenol detection is preferred over p-nitrophenol colorimetry.

enzyme kinetics acid phosphatase substrate specificity

Counterion Molecular Weight Differential: Gravimetric Preparation Accuracy When Weighing Equimolar Solutions

The anhydrous molecular weight of dipotassium phenyl phosphate is 250.27 g/mol, compared to 218.06 g/mol for the anhydrous disodium salt—a difference of 32.21 g/mol or 14.8% . For preparation of a 0.1 M substrate solution, this translates to 25.03 g of dipotassium salt per liter versus 21.81 g of disodium salt per liter—a 3.22 g difference per liter of solution. When normalizing to the phenyl phosphate dianion (C₆H₅PO₄²⁻, formula weight 173.06 g/mol), the dipotassium salt delivers 69.1% active anion by weight versus 79.4% for the disodium salt. Failure to account for this counterion mass differential when substituting one salt for the other results in a 14.8% systematic error in substrate concentration, which propagates directly into calculated kinetic constants and enzyme activity units.

solution preparation gravimetric accuracy counterion effect

Potassium Counterion Compatibility with K⁺-Dependent and Na⁺-Sensitive Biochemical Assay Systems

The dipotassium salt delivers two equivalents of K⁺ per phenyl phosphate dianion, whereas the disodium salt delivers Na⁺. This distinction is consequential in assay systems where monovalent cation identity affects enzyme activity. The BRENDA enzyme database documents acid phosphatase (EC 3.1.3.2) Km values for phenyl phosphate ranging from 1.5 to 3 mM across enzyme sources including cephalopod optic ganglion (Nototodarus sloanii) and other organisms [1]. Notably, certain membrane-associated phosphatases—including the K⁺-activated phosphatase activity of Na⁺/K⁺-ATPase preparations—exhibit cation-specific modulation where K⁺ serves as an essential activator while Na⁺ can be inhibitory or competitive at the cation binding site [2]. Using the dipotassium salt in such systems simultaneously supplies substrate and activating cation, eliminating a potential confounding variable introduced when the disodium salt contributes Na⁺ ions that may compete with required K⁺ binding.

potassium-dependent enzymes buffer compatibility ion-sensitive assays

Physical Form and Hygroscopicity: Handling Stability Differences Between Potassium and Sodium Phenyl Phosphate Salts

Vendor technical specifications reveal distinct physical property differences between the two salt forms with practical handling implications. The dipotassium salt is described as a white or colorless solid with high aqueous solubility . The disodium salt, in contrast, is specified as a pale yellow crystalline solid that is explicitly hygroscopic and requires storage at 2–8°C to maintain stability . The hygroscopicity of the disodium salt introduces weighing accuracy concerns under ambient humidity—absorbed water contributes to mass without contributing to active substrate, leading to systematic underestimation of effective concentration unless the material is rigorously dried or the water content is analytically determined before each use. The dipotassium salt, while not explicitly classified as non-hygroscopic in available datasheets, lacks the explicit hygroscopicity warning carried by the disodium salt specification, suggesting potentially more forgiving handling characteristics under standard laboratory conditions.

hygroscopicity storage stability solid-state properties

Procurement-Relevant Application Scenarios for Dipotassium Phenyl Phosphate (CAS 32348-89-3) Grounded in Quantitative Differentiation Evidence


Non-Chromogenic Acid Phosphatase Kinetic Characterization Requiring Defined Substrate Structure

For researchers characterizing acid phosphatase (EC 3.1.3.2) substrate specificity where phenol liberation is detected via colorimetric coupling (e.g., 4-aminoantipyrine/potassium ferricyanide) rather than p-nitrophenol absorbance at 405 nm, dipotassium phenyl phosphate offers a kinetically validated alternative with essentially identical kcat (36 vs. 35 s⁻¹) to pNPP but a distinct detection modality [1]. The solved crystal structure of the dipotassium salt further enables structural biologists to correlate kinetic behavior with defined molecular geometry, a capability unavailable with the structurally uncharacterized disodium congener [2]. The quantitative Km of 177 μM and kcat/Km of 203,390 M⁻¹s⁻¹ at pH 5.0 provide a benchmark for assay validation that is directly transferable to published kinetic protocols.

K⁺-Sensitive Biochemical Assay Development Where Sodium Ion Introduction Must Be Avoided

In assay systems studying K⁺-activated phosphatases—including the ouabain-sensitive K⁺-phosphatase activity associated with Na⁺/K⁺-ATPase preparations—the dipotassium salt simultaneously supplies substrate and the required monovalent cation activator [1]. This avoids the confounding introduction of Na⁺ ions that occurs when disodium phenyl phosphate is used, which may compete at cation regulatory sites. The BRENDA-documented Km range of 1.5–3 mM for phenyl phosphate with acid phosphatases from diverse sources provides a starting concentration range for assay optimization [2]. Researchers should empirically verify the cation effect magnitude in their specific system, as the class-level nature of this differentiation requires system-specific validation.

Dairy Product Alkaline Phosphatase Testing Under AOAC-Compliant Protocols Using Phenyl Phosphate Substrate Chemistry

The AOAC official first action method for fluorometric determination of alkaline phosphatase in fluid dairy products specifies phenyl phosphate as one of two accepted substrates (alongside phenolphthalein monophosphate), with the phenyl phosphate method avoiding the 3-hour dialysis step required by the phenolphthalein alternative [1]. The dipotassium salt provides the identical phenyl phosphate dianion as the historically employed disodium salt (Kay & Graham, 1935; Scharer rapid test) while offering a 14.8% higher formula weight that must be accounted for when preparing substrate solutions according to standardized protocols originally developed with the disodium salt [2]. For quality control laboratories transitioning between salt forms, this mass correction factor is essential for maintaining AOAC method equivalence.

Crystallography and Solid-State Characterization of Phosphoryl Transfer Model Compounds

For structural chemistry groups studying phosphoryl transfer mechanisms or developing phosphate ester model systems, dipotassium phenyl phosphate is one of only three phenyl phosphate salts with inorganic cations for which a complete single-crystal X-ray structure has been determined and deposited in the crystallographic literature [1]. This structural characterization provides atomic-resolution data on P–O bond lengths, O–P–O angles, and K⁺ coordination geometry that are directly relevant to interpreting the electronic structure of the phosphate ester bond and its susceptibility to nucleophilic attack. No equivalent structural data exist for the disodium salt, making the dipotassium salt the only structurally characterized option for experiments requiring crystallographic verification of molecular geometry [2].

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